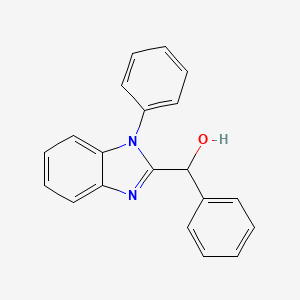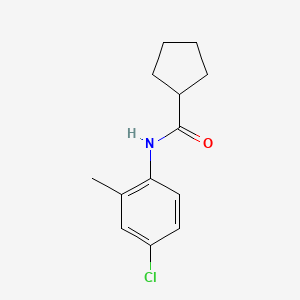
phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol, also known as PBM, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields. PBM is a benzimidazole derivative that has a phenyl group attached to it, which gives it unique properties. In
Mecanismo De Acción
The mechanism of action of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the disruption of cellular processes. This compound has been shown to disrupt the microtubule network, which is important for cell division and growth. This disruption leads to the activation of the caspase pathway, which ultimately leads to apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol in lab experiments is its unique properties. This compound has a phenyl group attached to it, which gives it unique chemical and physical properties. This makes it a useful tool for studying cellular processes and developing new drugs. However, one of the limitations of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. One area of research is the development of new drugs based on this compound. This compound has been shown to have anticancer and antimicrobial properties, making it a potential candidate for the development of new drugs. Another area of research is the study of the mechanism of action of this compound. Although the mechanism of action of this compound is not fully understood, further research could lead to the development of new drugs that target specific cellular processes. Finally, research could focus on the synthesis of new derivatives of this compound with improved properties.
Métodos De Síntesis
The synthesis of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol involves a series of chemical reactions that start with the condensation of 2-aminobenzimidazole with benzaldehyde. The resulting Schiff base is then reduced using sodium borohydride to give this compound. This method has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, this compound has been studied for its potential use as an antimicrobial agent. Studies have shown that this compound has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
phenyl-(1-phenylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-19(15-9-3-1-4-10-15)20-21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14,19,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLVBDBFFVRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)

![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)

![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)


![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)
![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)
![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)
